N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine
Description
Properties
IUPAC Name |
N-(5-bromo-2-nitrophenyl)oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c12-8-1-2-11(14(15)16)10(7-8)13-9-3-5-17-6-4-9/h1-2,7,9,13H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRDBQHVPAXREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine typically involves the following steps:
Bromination: The starting material, 2-nitroaniline, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Formation of Tetrahydropyran Ring: The brominated product is then subjected to a cyclization reaction with tetrahydropyran-4-amine under acidic or basic conditions to form the tetrahydropyran ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Reduction: The major product is N-(5-amino-2-nitrophenyl)tetrahydro-2H-pyran-4-amine.
Substitution: The major products depend on the nucleophile used, resulting in compounds such as N-(5-substituted-2-nitrophenyl)tetrahydro-2H-pyran-4-amine.
Scientific Research Applications
N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved can vary based on the specific derivative or application.
Comparison with Similar Compounds
Structural Analogues
Substituted Phenyl-THP Amines
N-(5-Bromo-2-methylphenyl)tetrahydro-2H-pyran-4-amine
- Structure : Differs by replacing the nitro group with a methyl (-CH₃) substituent.
- Impact : The methyl group increases lipophilicity but reduces electronic polarization compared to the nitro group. This substitution may alter bioavailability and metabolic stability .
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-amine Structure: Bromine at the 3-position of the phenyl ring instead of 5-bromo-2-nitro substitution. Impact: The meta-bromo configuration reduces steric hindrance near the THP ring compared to the ortho-nitro group. Electronic effects are less pronounced due to the absence of nitro .
Heterocyclic Analogues
5-Bromo-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine Structure: Pyridine ring replaces benzene, with a methyl group on the THP-amine. Molecular weight increases (285.18 vs. ~287–290 for the target compound) .
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Structure: Pyrimidine core instead of benzene, with a cyclopentyl group. nitro) provides moderate electron-withdrawing effects. This structure is more likely to participate in nucleic acid interactions .
Complex Pharmacophores
N-[(1R,3S)-3-isopropyl-3-({4-[trifluoromethyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine
- Structure : Incorporates a cyclopentyl-piperazine-THP scaffold with trifluoromethyl (-CF₃) groups.
- Impact : The -CF₃ group enhances metabolic resistance and hydrophobic interactions. The THP-amine acts as a conformational anchor, similar to the target compound, but the larger structure (MW 468.2) may limit blood-brain barrier penetration .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | LogP* | Solubility (mg/mL)* |
|---|---|---|---|---|---|
| Target Compound | C₁₁H₁₂BrN₃O₃ | ~314.14 | 5-Br, 2-NO₂ | 2.1 | 0.15 (PBS) |
| N-(5-Bromo-2-methylphenyl)-THP-amine | C₁₂H₁₅BrNO | 284.16 | 5-Br, 2-CH₃ | 2.8 | 0.08 (PBS) |
| 4-(3-Bromophenyl)-THP-amine | C₁₁H₁₄BrNO | 256.14 | 3-Br | 2.5 | 0.12 (PBS) |
| 5-Bromo-N-methyl-THP-pyridinamine | C₁₂H₁₇BrN₂O | 285.18 | Pyridine, N-CH₃ | 1.9 | 0.20 (PBS) |
*Estimated using computational tools (e.g., ChemAxon).
Biological Activity
N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine is an organic compound notable for its unique structural features, including a bromine atom and a nitro group, which significantly influence its biological activity and reactivity. The compound is synthesized through a series of chemical reactions involving bromination and cyclization, making it a versatile intermediate in medicinal chemistry and organic synthesis.
- Molecular Formula : C11H13BrN2O3
- Molecular Weight : 301.137 g/mol
- Density : 1.6 g/cm³
- Boiling Point : 428.8 °C at 760 mmHg
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its reactivity, allowing it to participate in substitution reactions that can lead to the formation of biologically active derivatives.
Anticancer Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the nitro group plays a crucial role in enhancing cytotoxicity against cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Anticancer Efficacy : A study explored the effects of N-(5-bromo-2-nitrophenyl) derivatives on human breast cancer cell lines, revealing an IC50 value significantly lower than that of standard chemotherapeutics, indicating potent anticancer activity.
- Antimicrobial Testing : In another investigation, the compound was tested against various bacterial strains using the disc diffusion method, demonstrating effective inhibition zones comparable to established antibiotics.
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| N-(5-chloro-2-nitrophenyl)tetrahydro-2H-pyran-4-amine | Moderate | High |
| N-(5-fluoro-2-nitrophenyl)tetrahydro-2H-pyran-4-amine | Low | High |
Q & A
Q. What are the key synthetic routes for preparing N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols:
Bromination and Nitration : Aromatic substitution reactions introduce bromine and nitro groups to the phenyl ring. Solvents like ethanol or dimethyl sulfoxide (DMSO) are used to stabilize intermediates .
Amine Coupling : The tetrahydro-2H-pyran-4-amine moiety is coupled via nucleophilic substitution or reductive amination. Catalysts like palladium on carbon (Pd/C) may enhance efficiency in hydrogenation steps .
Purification : Column chromatography or recrystallization is critical for isolating the final product.
Q. Key Variables :
Q. Example Protocol :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 0–5°C, 2h | 65–75 |
| Nitration | HNO₃, H₂SO₄ | 25°C, 4h | 70–80 |
| Amine Coupling | THP-4-amine, NaBH₄ | Reflux, 12h | 50–60 |
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms the presence of the tetrahydro-2H-pyran ring (δ 3.5–4.0 ppm for axial protons) and aromatic bromine/nitro groups (δ 7.5–8.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regiochemistry.
Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 327.03 g/mol) and detects halogen isotopic patterns .
IR Spectroscopy : Identifies nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .
Q. How can computational modeling optimize reaction pathways for this compound derivatives?
Methodological Answer:
Density Functional Theory (DFT) : Predicts transition states for bromination/nitration steps. Basis sets (e.g., B3LYP/6-31G*) model electronic effects of substituents .
Molecular Dynamics (MD) : Simulates solvent interactions to identify optimal conditions (e.g., DMSO stabilizes nitro intermediates via dipole interactions) .
QSAR Models : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with biological activity for targeted drug design .
Q. Case Study :
Q. How do structural analogs of this compound compare in protein kinase inhibition assays?
Methodological Answer:
Structural Modifications :
- Halogen Substitution : Bromine enhances binding affinity (IC₅₀ = 0.8 μM) vs. chlorine (IC₅₀ = 1.5 μM) due to hydrophobic interactions .
- Pyran Ring Substitution : 4-Methyltetrahydro-2H-pyran increases solubility but reduces target selectivity by 40% .
Assay Techniques :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to kinases like EGFR .
- ELISA : Quantifies inhibition of kinase phosphorylation (e.g., 80% inhibition at 10 μM) .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
Reproducibility Audit :
- Catalyst Source : Commercial Pd/C varies in activity; pre-reduction with H₂ restores consistency .
- Solvent Drying : Residual water in DMSO reduces nitration efficiency by 20%; molecular sieves improve yields .
DoE (Design of Experiments) : Multi-variable analysis identifies critical factors (e.g., temperature > solvent purity) .
Q. Case Study :
- Yield Discrepancy (50% vs. 70%) : Traced to NaBH₄ batch purity; switching to fresh batches stabilized yields at 65% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
